1-Fluorohexane

SN2 kinetics Reaction selectivity Leaving group ability

1-Fluorohexane (CAS 373-14-8, molecular formula C6H13F, molecular weight 104.17 g/mol) is a primary alkyl fluoride belonging to the aliphatic saturated halogenated hydrocarbons class. It appears as a colorless liquid with a boiling point of 92–93°C, density of 0.8 g/mL at 25°C, and refractive index n20/D of 1.3755.

Molecular Formula C6H13F
Molecular Weight 104.17 g/mol
CAS No. 373-14-8
Cat. No. B1214930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorohexane
CAS373-14-8
Synonyms1-fluorohexane
n-hexyl fluoride
Molecular FormulaC6H13F
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCCCCCCF
InChIInChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKeyOFERIJCSHDJMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorohexane CAS 373-14-8: Technical Baseline for Scientific Procurement Decisions


1-Fluorohexane (CAS 373-14-8, molecular formula C6H13F, molecular weight 104.17 g/mol) is a primary alkyl fluoride belonging to the aliphatic saturated halogenated hydrocarbons class [1]. It appears as a colorless liquid with a boiling point of 92–93°C, density of 0.8 g/mL at 25°C, and refractive index n20/D of 1.3755 . The compound is soluble in ether and benzene and is classified under harmonized CLP criteria as Flam. Liq. 3 (H226) and Acute Tox. 3 (H301, H311, H331) [2]. Its primary utility lies in organic synthesis as a fluorinated building block, solvent, and model system for investigating carbon–fluorine bond reactivity and physicochemical properties of fluorinated hydrocarbons [1].

Why 1-Fluorohexane Cannot Be Replaced by 1-Chloro-, Bromo-, or Iodohexane in Critical Research Workflows


Within the 1-halohexane series, the identity of the halogen substituent fundamentally dictates physicochemical properties and reactivity profiles, rendering simple interchange between analogs scientifically invalid for most applications. The C–F bond in 1-fluorohexane possesses a bond dissociation energy of approximately 480–485 kJ/mol, substantially exceeding that of C–Cl (~350 kJ/mol), C–Br (~285 kJ/mol), and C–I (~213 kJ/mol) bonds [1]. This energetic difference manifests in dramatically altered nucleophilic substitution kinetics, metabolic stability, and intermolecular interaction profiles. For instance, 1-fluorohexane exhibits the lowest boiling point (91.5–93°C) among the 1-halohexanes due to reduced polarizability and weaker van der Waals forces, while its acute toxicity (LD50 mouse intraperitoneal: 1.7 mg/kg) is significantly higher than its chloro and bromo counterparts [2][3]. Consequently, researchers selecting a specific 1-halohexane must evaluate quantitative differences in reactivity, physical properties, and handling requirements—parameters for which direct substitution without experimental revalidation would compromise reproducibility and safety.

1-Fluorohexane CAS 373-14-8: Head-to-Head Comparative Evidence for Procurement Specification


Nucleophilic Substitution Reactivity: 1-Fluorohexane as the Most SN2-Inert Primary Alkyl Halide

In SN2 reactions with sodium azide (NaN₃), the relative reactivity ranking among primary 1-halohexanes is established as 1-iodohexane > 1-bromohexane > 1-chlorohexane > 1-fluorohexane, with 1-fluorohexane exhibiting the slowest reaction rate due to the exceptional strength of the C–F bond and poor leaving group ability of fluoride [1][2]. This reactivity hierarchy is a fundamental principle taught in organic chemistry curricula for predicting reaction outcomes and selecting appropriate substrates [1].

SN2 kinetics Reaction selectivity Leaving group ability

Boiling Point Differentiation: 1-Fluorohexane Exhibits the Lowest Boiling Point in the 1-Halohexane Series

1-Fluorohexane exhibits a normal boiling point of 91.5–93°C, which is significantly lower than its chloro, bromo, and iodo analogs [1][2]. This trend deviates from the typical molecular weight dependence observed in non-halogenated alkanes and arises because fluorine's high electronegativity and low polarizability minimize intermolecular van der Waals forces compared to heavier halogens [1]. Direct comparative boiling point data among 1-halohexanes are: 1-fluorohexane (91.5°C), 1-chlorohexane (135°C), 1-bromohexane (155°C), and 1-iodohexane (181°C) [2][3].

Physical property Volatility Distillation

Carbon–Halogen Bond Strength: 1-Fluorohexane Possesses the Strongest C–X Bond in the 1-Halohexane Series

The carbon–fluorine bond in 1-fluorohexane has an average bond dissociation energy of approximately 480–485 kJ/mol (115–116 kcal/mol), which is the strongest single bond in organic chemistry involving carbon [1]. In contrast, the C–Cl bond dissociation energy is approximately 350 kJ/mol, C–Br approximately 285 kJ/mol, and C–I approximately 213 kJ/mol [1][2]. This ~130–270 kJ/mol difference translates to orders-of-magnitude differences in bond cleavage rates under thermal, photochemical, and enzymatic conditions.

Bond dissociation energy Metabolic stability Chemical inertness

Monolayer Structural Parameters: Distinct Packing Behavior of 1-Fluorohexane on Graphite Surfaces

Ultra-high vacuum scanning tunneling microscopy (UHV-STM) studies of 1-halohexane monolayers physisorbed on graphite at 80 K reveal distinct structural parameters for each halogen derivative. 1-Fluorohexane forms monolayers with a lamellar width of 1.8 ± 0.2 nm and an interlamellar angle of 63 ± 4°, compared to 1-chlorohexane (2.1 ± 0.1 nm, 61 ± 3°) and 1-bromohexane (2.0 ± 0.1 nm, 57 ± 3°) [1]. The smaller lamellar width for 1-fluorohexane is attributed to the compact van der Waals radius of fluorine and altered intermolecular interactions within the two-dimensional crystalline lattice.

Scanning tunneling microscopy Self-assembled monolayers Surface science

Acute Toxicity Profile: 1-Fluorohexane Exhibits the Highest Acute Toxicity Among 1-Halohexanes

Among the 1-fluoroalkanes, acute toxicity data indicate that 1-fluorohexane is significantly more toxic than its chloro and bromo counterparts. The reported LD50 for 1-fluorohexane in mice via intraperitoneal administration is 1.7 mg/kg (1700 µg/kg) . While directly comparable LD50 data for 1-chlorohexane and 1-bromohexane under identical conditions are sparse in open literature, the general toxicological principle established for 1-fluoroalkanes is that they are the most toxic of the fluoro compounds, with the fluoroacetate-like mechanism of toxicity (lethal synthesis) being a well-documented phenomenon [1]. An estimated human fatal dose of 0.1–0.2 g for n-hexyl fluoride has been reported based on extrapolation from animal studies [1].

Toxicology Safety handling Risk assessment

1-Fluorohexane CAS 373-14-8: Evidence-Based Application Scenarios for Procurement Justification


Synthesis of ¹⁸F-Radiolabeled Tracers for Positron Emission Tomography (PET) Imaging

1-Fluorohexane serves as a key precursor in the preparation of ¹⁸F-labeled compounds for PET imaging applications. A documented method describes the production of 1-fluorohexane-¹⁸F via metathesis with tetraethylammonium fluoride-¹⁸F, achieving preparation within 90 minutes after irradiation completion [1]. The use of 1-fluorohexane as a radiolabeling substrate leverages the strong C–F bond to ensure tracer stability during imaging studies while the fluorine-18 isotope provides the positron emission signal required for tomographic reconstruction. This application is uniquely suited to 1-fluorohexane rather than chloro or bromo analogs because the C–F bond is essential for both the labeling chemistry and the in vivo stability of the resulting radiotracer.

Model Substrate for Carbon–Fluorine Bond Activation and Hydrodefluorination Studies

1-Fluorohexane is employed as a model substrate in fundamental organometallic studies investigating aliphatic C–F bond activation and hydrodefluorination mechanisms. Research has demonstrated that 1-fluorohexane undergoes hydrodefluorination in the presence of Cp*₂ZrH₂, providing mechanistic insights into the cleavage of unactivated sp³ C–F bonds [1]. The terminal primary C–F bond in 1-fluorohexane offers a well-defined, minimally sterically hindered environment for studying bond activation pathways, making it an ideal model compound for benchmarking novel catalysts and reagents. The exceptional bond strength of the C–F bond (~480 kJ/mol) ensures that any observed reactivity is mechanistically significant and not an artifact of an intrinsically labile bond, as would be the case with C–Br or C–I substrates.

Design of Fluorinated Self-Assembled Monolayers (SAMs) for Surface Functionalization

Based on UHV-STM characterization of 1-halohexane monolayers on graphite, 1-fluorohexane produces lamellar structures with a width of 1.8 ± 0.2 nm and interlamellar angle of 63 ± 4° at 80 K [1]. These distinct structural parameters, which differ quantitatively from those of 1-chlorohexane (2.1 ± 0.1 nm, 61 ± 3°) and 1-bromohexane (2.0 ± 0.1 nm, 57 ± 3°), arise from fluorine's unique van der Waals radius and electronic properties. Researchers designing fluorinated surface coatings, molecular electronic interfaces, or sensors requiring precise two-dimensional crystalline packing select 1-fluorohexane specifically to achieve the narrower lamellar width and distinct interlamellar geometry that fluorine imparts.

Inert Fluorinated Solvent for Reaction Conditions Requiring Minimal Nucleophilic Interference

Owing to the extremely slow SN2 reaction kinetics of 1-fluorohexane relative to other 1-halohexanes (reactivity order: 1-iodohexane > 1-bromohexane > 1-chlorohexane > 1-fluorohexane), this compound is selected as a solvent or co-solvent in reaction systems where halogen exchange or nucleophilic displacement must be avoided [1]. The strong C–F bond and poor leaving group ability of fluoride ensure that 1-fluorohexane remains chemically inert under conditions that would consume chloro, bromo, or iodo analogs. Additionally, its low boiling point (91.5–93°C) facilitates post-reaction removal via simple distillation [2].

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